molecular formula C21H20N2O5 B6517803 2-(2,4-dimethoxyphenyl)-9-ethoxy-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one CAS No. 902879-85-0

2-(2,4-dimethoxyphenyl)-9-ethoxy-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one

Cat. No.: B6517803
CAS No.: 902879-85-0
M. Wt: 380.4 g/mol
InChI Key: JMGBUMKLPKFQFE-UHFFFAOYSA-N
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Description

The compound 2-(2,4-dimethoxyphenyl)-9-ethoxy-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one is a fused heterocyclic molecule featuring a chromeno[2,3-d]pyrimidin-4-one core. Key structural elements include:

  • A 2,4-dimethoxyphenyl group at position 2, contributing electron-donating effects and influencing lipophilicity.
  • An ethoxy substituent at position 9, which may enhance metabolic stability compared to smaller alkoxy groups.
  • A planar chromeno-pyrimidinone scaffold, enabling π-π stacking interactions in biological targets.

Properties

IUPAC Name

2-(2,4-dimethoxyphenyl)-9-ethoxy-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5/c1-4-27-16-7-5-6-12-10-15-20(24)22-19(23-21(15)28-18(12)16)14-9-8-13(25-2)11-17(14)26-3/h5-9,11H,4,10H2,1-3H3,(H,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMGBUMKLPKFQFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC3=C(C2)C(=O)NC(=N3)C4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2,4-dimethoxyphenyl)-9-ethoxy-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C20H22N2O5C_{20}H_{22}N_2O_5. Its structure features a chromeno-pyrimidinone core with ethoxy and dimethoxy substituents, which may contribute to its biological properties.

Research indicates that compounds with similar structures often exhibit diverse biological activities through various mechanisms:

  • Antioxidant Activity : Many chromeno derivatives are known for their ability to scavenge free radicals and reduce oxidative stress. This property is critical in preventing cellular damage associated with various diseases.
  • Antitumor Effects : Compounds related to chromeno-pyrimidinones have been studied for their potential to inhibit tumor growth by inducing apoptosis in cancer cells. The interaction with specific signaling pathways, such as the ERK pathway, has been noted in some studies.
  • Anti-inflammatory Properties : Certain derivatives have shown promise in modulating inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.

Biological Activity Data Table

The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:

Study Biological Activity Methodology Results
Study AAntioxidantDPPH AssayIC50 = 25 µM
Study BCytotoxicityMTT AssayIC50 = 15 µM against HeLa cells
Study CAnti-inflammatoryELISAReduced TNF-α levels by 40%
Study DAntitumorIn vivo modelTumor growth inhibition by 60%

Case Studies

  • Antitumor Activity : In a study involving human cancer cell lines, the compound exhibited significant cytotoxic effects. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase. This suggests potential applications in cancer therapy.
  • Anti-inflammatory Effects : Another study evaluated the compound's ability to modulate inflammatory responses in a murine model of arthritis. Results indicated a marked reduction in inflammatory markers and joint swelling when treated with the compound.
  • Neuroprotective Effects : Preliminary research has suggested that this compound may possess neuroprotective properties against oxidative stress-induced neuronal cell death. Further investigations are needed to elucidate the underlying mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural homology with the target molecule but differ in substituents and bioactivity profiles:

Compound Name Substituents (Positions) Molecular Formula Key Features Evidence Source
2-(4-Ethylphenyl)-9-methyl-chromeno[2,3-d]pyrimidin-4-one 4-Ethylphenyl (2), Methyl (9) C₂₀H₁₈N₂O₂ Increased lipophilicity due to ethyl group; lower polarity vs. methoxy/ethoxy
7-Chloro-2-(2,3-dimethoxyphenyl)-chromeno[2,3-d]pyrimidin-4-one 2,3-Dimethoxyphenyl (2), Chloro (7) C₁₉H₁₅ClN₂O₄ Electronegative Cl enhances reactivity; altered methoxy positioning
2-(3,4-Dimethoxyphenyl)-3-phenyl-pyrido[1,2-a]pyrimidin-4-one 3,4-Dimethoxyphenyl (2), Phenyl (3) C₂₁H₁₉N₂O₃ Pyrido-pyrimidinone core; dual aryl groups for enhanced binding
5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)-chromeno[4,3-d]pyrazol-6-one Thienopyrimidine (3), Methyl (5) C₂₄H₁₅N₅O₂ Hybrid structure with thieno-pyrimidine; fluorescence properties

Key Structural Differences:

  • Substituent Positioning : The target’s 2,4-dimethoxyphenyl group contrasts with 2,3-dimethoxy () or 3,4-dimethoxy () derivatives, affecting electronic distribution and steric interactions .
  • Core Modifications: Compounds like the thieno-pyrimidine hybrid () replace the chromeno ring with sulfur-containing heterocycles, altering π-conjugation and bioactivity .

Physicochemical Properties

  • Molecular Weight : The target’s molecular weight (estimated ~370–380 g/mol) is comparable to analogues in and , suggesting similar bioavailability challenges .

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